2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide
CAS No.: 477862-47-8
Cat. No.: VC4462357
Molecular Formula: C21H14Cl3FN2O2
Molecular Weight: 451.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477862-47-8 |
|---|---|
| Molecular Formula | C21H14Cl3FN2O2 |
| Molecular Weight | 451.7 |
| IUPAC Name | 2,4-dichloro-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylideneamino]benzamide |
| Standard InChI | InChI=1S/C21H14Cl3FN2O2/c22-14-6-9-16(19(24)10-14)21(28)27-26-11-13-4-7-15(8-5-13)29-12-17-18(23)2-1-3-20(17)25/h1-11H,12H2,(H,27,28)/b26-11+ |
| Standard InChI Key | QSVCBOBJLCTVDP-KBKYJPHKSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl)F |
Introduction
Synthesis and Preparation
The synthesis of hydrazides often involves the reaction of carboxylic acids or their derivatives with hydrazine or its derivatives. For compounds like 2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide, the synthesis might involve multiple steps, including the formation of the benzyl ether and the introduction of the hydrazide group.
Example Synthesis Steps:
-
Formation of Benzyl Ether: This involves reacting a phenol with a benzyl halide in the presence of a base.
-
Introduction of Hydrazide Group: This could involve the reaction of a carboxylic acid derivative with hydrazine.
Biological and Pharmacological Applications
Hydrazides have been explored for their potential biological activities, including antimicrobial and anticancer properties. While specific data on 2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide is not available, similar compounds have shown promise in these areas.
| Application | Description |
|---|---|
| Antimicrobial Activity | Some hydrazides exhibit activity against bacteria and fungi |
| Anticancer Activity | Potential for inhibiting cancer cell growth, though specific data is needed for this compound |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume